L-ISOLEUCINE UNLABELED
Description
L-Isoleucine (C₆H₁₃NO₂) is an essential branched-chain amino acid (BCAA) critical for protein synthesis, energy regulation, and metabolic homeostasis. The unlabeled form lacks isotopic modifications (e.g., ¹³C, ¹⁵N, or ²H), making it distinct from isotopically labeled variants used in analytical and tracer studies. Its stereochemistry (L-configuration) and branched alkyl side chain confer unique biochemical properties, including hydrophobicity and participation in hydrophobic protein domains .
Properties
Molecular Weight |
131.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
L-Isoleucine is integral to protein synthesis and serves as a precursor for several metabolic pathways. Its role in amino acid metabolism has been extensively studied:
- Biosynthesis Pathways : Research has shown that E. coli can utilize alternative biosynthesis pathways for isoleucine production when traditional pathways are disrupted. This adaptability highlights the complexity of amino acid metabolism and the potential for engineering microbial strains to enhance isoleucine production under specific conditions .
- Metabolic Regulation : Studies indicate that dietary isoleucine can regulate metabolic health and aging. In experiments with mice, restricting isoleucine intake was found to promote physiological changes associated with improved metabolic function, suggesting its role as a dietary regulator .
Transport Mechanisms
Understanding how L-isoleucine is transported across cell membranes is critical for elucidating its biological functions:
- Erythrocyte Transport : Research has demonstrated that L-isoleucine uptake in human erythrocytes occurs via a saturable carrier system. Notably, Plasmodium-infected erythrocytes exhibit significantly enhanced isoleucine transport compared to uninfected cells, which may be attributed to increased protein incorporation during infection . This finding underscores the importance of L-isoleucine in cellular metabolism, especially in pathological conditions.
Structural Biology Applications
L-Isoleucine's role extends into structural biology, where it aids in the study of protein dynamics:
- NMR Spectroscopy : Unlabeled L-isoleucine has been utilized in NMR studies to simplify spectral analysis of proteins. By selectively unlabeling certain amino acids, researchers can enhance the clarity of NMR spectra, facilitating the identification of molecular structures and interactions . This method has applications in characterizing membrane proteins and proteins with paramagnetic centers.
Therapeutic Implications
The therapeutic potential of L-isoleucine is being explored in various contexts:
- Nutritional Interventions : Given its essential nature, L-isoleucine supplementation is being investigated for its potential benefits in muscle recovery and metabolic health. The modulation of BCAA levels through dietary adjustments could have implications for athletes and individuals undergoing intensive physical training .
- Disease Mechanisms : Studies suggest that insufficient tRNA charging with isoleucine can lead to cellular dysfunctions, which may contribute to various diseases. Understanding these mechanisms opens avenues for targeted therapies aimed at correcting amino acid deficiencies .
Case Studies and Experimental Findings
Several case studies highlight the diverse applications of L-isoleucine:
Comparison with Similar Compounds
Constitutional Isomers: L-Isoleucine vs. L-Leucine
L-Isoleucine and L-leucine (C₆H₁₃NO₂) are constitutional isomers with identical molecular formulas but distinct branching patterns. Key differences include:
Despite their structural resemblance, L-isoleucine’s β-branching reduces solubility in polar solvents compared to L-leucine. For example, in aqueous ethanol solutions, L-isoleucine exhibits 20% lower solubility than L-leucine .
Stereoisomers: L-Isoleucine vs. D-Isoleucine and allo-L-Isoleucine
The L-form is preferentially incorporated into proteins, while D- and allo-isoforms act as metabolic inhibitors or biomarkers in rare diseases .
Comparison with Isotopically Labeled Analogs
This compound vs. ¹³C/¹⁵N-Labeled Variants
Stable isotope-labeled analogs (SILs) are indispensable in pharmacokinetic studies, where unlabeled forms cannot be distinguished from endogenous pools. For instance, ¹³C₁₅N-L-isoleucine enables precise quantification in biological matrices by compensating for matrix effects during LC-MS/MS .
Functional Equivalence in Biochemical Assays
Fluorescently labeled analogs (e.g., TMR-Aβ peptides) exhibit aggregation profiles indistinguishable from unlabeled forms, suggesting minimal perturbation of native behavior . Similarly, unlabeled L-isoleucine and its ¹³C-labeled counterpart show identical β-sheet formation kinetics in circular dichroism assays .
Comparison with Functionally Similar Compounds
Other BCAAs: Valine and Leucine
| Property | This compound | L-Valine Unlabeled |
|---|---|---|
| Role in Metabolism | Substrate for ketogenesis | Primarily gluconeogenic |
| Solubility in Water | 34.0 g/L (25°C) | 58.7 g/L (25°C) |
| Threonine Deaminase Affinity | High (Km = 0.5 mM) | Non-substrate |
L-Isoleucine uniquely regulates mTORC1 signaling via its catabolic intermediate, α-ketoisocaproate, unlike valine or leucine .
Data Tables
Table 1: Solubility in Aqueous Ethanol (25°C)
| Compound | 10% Ethanol (g/L) | 50% Ethanol (g/L) |
|---|---|---|
| This compound | 28.5 | 12.3 |
| L-Leucine Unlabeled | 34.7 | 15.8 |
| L-Valine Unlabeled | 45.2 | 20.1 |
Preparation Methods
Microbial Fermentation-Based Preparation
Overview:
Fermentation remains the dominant industrial method for producing unlabeled L-isoleucine due to its cost-effectiveness and scalability. Microorganisms such as Corynebacterium glutamicum and Escherichia coli are genetically engineered to enhance L-isoleucine biosynthesis pathways.
- Corynebacterium glutamicum ATCC 21799
- Escherichia coli strains with modified metabolic pathways
Biosynthesis Pathway:
In E. coli, glucose is metabolized to aspartic acid, which is converted to L-threonine through a series of enzymatic reactions catalyzed by enzymes including L-aspartate kinase and threonine synthase. L-threonine is then converted to L-isoleucine via threonine dehydratase (encoded by ilvA) and subsequent enzymatic steps (Figure 1 in source).
- Overexpression of catabolic threonine dehydratase (e.g., tdcB gene from E. coli) to increase conversion efficiency.
- Deletion or attenuation of competing metabolic pathways to reduce precursor consumption and enhance L-isoleucine accumulation.
- Introduction of multiple copies of genes encoding key enzymes to boost production yield.
- Carbon sources: glucose, sucrose, organic acids, ethanol, methanol, glycerol
- Nitrogen sources: ammonium salts, peptone, soybean hydrolysate, yeast extract
- Mineral supplements: potassium monophosphate, magnesium sulfate, sodium chloride, ferrous sulfate, manganese sulfate, calcium carbonate
Recovery:
L-isoleucine is secreted into the culture medium and recovered by conventional amino acid extraction and purification techniques similar to those used in other amino acid fermentations.
Chemical Synthesis Methods
While fermentation is predominant, chemical synthesis and extraction from natural sources such as hair have been reported but are less common industrially due to complexity and cost.
Alternative Biosynthetic Routes and Enzyme Engineering
Underground Metabolic Pathways:
Studies have revealed auxiliary biosynthetic routes in E. coli that contribute to L-isoleucine production. These include promiscuous enzyme activities leading to alternative 2-ketobutyrate (2 KB) formation, a key intermediate in L-isoleucine synthesis, especially under anaerobic conditions.
- Directed evolution and mutant screening of L-isoleucine dioxygenase (IDO) have improved catalytic efficiency and thermal stability, enabling efficient biotransformation processes for related compounds.
- Mutants such as IDOM3 show enhanced activity for hydroxylation reactions, which can be coupled to L-isoleucine biosynthesis.
Analytical and Purification Techniques in Preparation
- High-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC-MS) are employed to ensure enantiomeric purity (>99.8%) and to separate L-isoleucine from its isomers such as L-alloisoleucine.
- Amino acid analysis and isotope labeling studies confirm the structural integrity and purity of the prepared compound.
Summary Table of Preparation Methods
Research Findings and Notes
- Genetic manipulation of Corynebacterium glutamicum and E. coli to overexpress catabolic threonine dehydratase significantly increases L-isoleucine yield.
- The presence of alternative metabolic pathways in E. coli provides metabolic flexibility that can be exploited to enhance production under different environmental conditions.
- Enzyme mutants with improved stability and activity allow for more efficient biotransformation processes, potentially reducing production costs and increasing yield.
- Analytical techniques confirm that the produced L-isoleucine is of high enantiomeric purity, critical for pharmaceutical and nutritional applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
